molecular formula C5H6N2O2 B020015 6-Methyluracil CAS No. 626-48-2

6-Methyluracil

Cat. No. B020015
Key on ui cas rn: 626-48-2
M. Wt: 126.11 g/mol
InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

substituting 6-methyl-2,4(1H,3H)-pyrimidinedione and benzyl bromide gave 1-benzyl-6-methyl-2,4(1H,3H)-pyrimidinedione, m.p. 228°-230° C.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:10]([N:7]1[C:2]([CH3:1])=[CH:3][C:4](=[O:9])[NH:5][C:6]1=[O:8])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(NC(N1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(C=C1C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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